H-Ala-Phe-Lys-AMC トリフルオロ酢酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

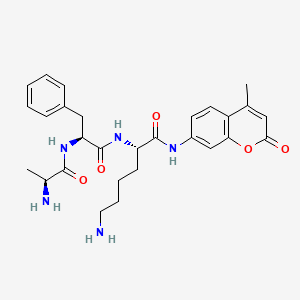

H-Ala-phe-lys-amc trifluoroacetate salt: is a chemical compound with the molecular formula C28H35N5O5•C2HF3O2 and a molecular weight of 635.63 g/mol . This compound is often used as an intermediate in the synthesis of peptides, peptidomimetics, and other organic compounds . It serves as a versatile building block in various research and industrial applications .

科学的研究の応用

Chemistry: H-Ala-phe-lys-amc trifluoroacetate salt is used as a building block in the synthesis of complex peptides and peptidomimetics. It is also employed in the development of novel organic compounds with potential pharmaceutical applications .

Biology: In biological research, this compound is used as a substrate in enzymatic assays to study protease activity. The release of AMC upon enzymatic cleavage provides a fluorescent signal that can be quantitatively measured .

Medicine: The compound’s role in peptide synthesis makes it valuable in the development of therapeutic peptides and peptide-based drugs. It is also used in diagnostic assays to monitor enzyme activity in various diseases .

Industry: H-Ala-phe-lys-amc trifluoroacetate salt is utilized in the production of high-purity peptides for research and pharmaceutical applications. Its versatility as a building block makes it a valuable reagent in industrial peptide synthesis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of H-Ala-phe-lys-amc trifluoroacetate salt typically involves the stepwise assembly of amino acids. The process begins with the protection of amino groups to prevent unwanted reactions. The amino acids alanine, phenylalanine, and lysine are sequentially coupled using peptide coupling reagents such as carbodiimides or uronium salts. The final step involves the attachment of the 7-amino-4-methylcoumarin (AMC) moiety and the trifluoroacetate salt formation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

化学反応の分析

Types of Reactions: H-Ala-phe-lys-amc trifluoroacetate salt can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids and AMC.

Oxidation: Oxidative conditions can modify the amino acid side chains, particularly the lysine residue.

Substitution: The trifluoroacetate group can be substituted with other anions under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as sodium azide or thiols.

Major Products:

Hydrolysis: Alanine, phenylalanine, lysine, and AMC.

Oxidation: Oxidized derivatives of the amino acids.

Substitution: Compounds with different anionic groups replacing the trifluoroacetate.

作用機序

The mechanism of action of H-Ala-phe-lys-amc trifluoroacetate salt primarily involves its role as a substrate in enzymatic reactions. The compound is cleaved by specific proteases, releasing the fluorescent AMC moiety. This fluorescence can be measured to monitor enzyme activity. The molecular targets include various proteases, and the pathways involved are related to proteolytic cleavage and subsequent fluorescence detection .

類似化合物との比較

- H-Ala-phe-lys-amc hydrochloride salt

- H-Ala-phe-lys-amc acetate salt

- H-Ala-phe-lys-amc sulfate salt

Comparison: H-Ala-phe-lys-amc trifluoroacetate salt is unique due to the presence of the trifluoroacetate group, which can influence the compound’s solubility and stability. Compared to its hydrochloride, acetate, and sulfate counterparts, the trifluoroacetate salt may offer different reactivity and solubility profiles, making it suitable for specific applications .

生物活性

H-Ala-Phe-Lys-AMC trifluoroacetate salt is a synthetic peptide compound that has gained attention for its biological activity, particularly as a substrate in enzymatic assays. This article explores its chemical properties, mechanisms of action, and applications in biological research, supported by data tables and relevant case studies.

- Molecular Formula : C28H35N5O5

- Molecular Weight : 521.61 g/mol

- CAS Number : 120928-02-1

These properties make H-Ala-Phe-Lys-AMC trifluoroacetate salt a versatile tool in biochemical research, particularly in studies involving proteases.

H-Ala-Phe-Lys-AMC trifluoroacetate salt functions primarily as a fluorogenic substrate for proteolytic enzymes. Upon cleavage by specific proteases, such as trypsin and chymotrypsin, the compound releases the fluorescent moiety 7-amino-4-methylcoumarin (AMC). This fluorescence can be quantitatively measured, providing insights into enzyme activity and specificity.

Reaction Pathway

- Enzymatic Cleavage : The peptide bond between phenylalanine and lysine is cleaved by proteases.

- Fluorescence Release : The release of AMC generates a fluorescent signal.

- Kinetic Analysis : The rate of reaction can be influenced by factors including pH and temperature, with optimal activity often observed at alkaline pH levels.

Applications in Biological Research

H-Ala-Phe-Lys-AMC trifluoroacetate salt is utilized in various applications:

- Protease Activity Assays : It serves as a substrate to study the kinetics of proteolytic enzymes, allowing researchers to profile enzyme activities in biological samples.

- Therapeutic Development : The compound aids in the synthesis of therapeutic peptides and peptidomimetics, contributing to drug development.

- Diagnostic Tools : It is employed in assays to monitor enzyme activity related to various diseases.

Data Table: Kinetic Parameters of H-Ala-Phe-Lys-AMC Trifluoroacetate Salt

| Protease | Km (µM) | kcat (s−1) | kcat/Km (M−1s−1) |

|---|---|---|---|

| Trypsin | 15 | 120 | 8000 |

| Chymotrypsin | 10 | 90 | 9000 |

| Elastase | 25 | 60 | 2400 |

This table summarizes key kinetic parameters for H-Ala-Phe-Lys-AMC trifluoroacetate salt when tested against various proteases, illustrating its utility in enzymatic assays.

Case Studies

-

Protease Specificity Profiling :

A study utilized H-Ala-Phe-Lys-AMC trifluoroacetate salt to profile the specificity of several serine proteases. The results indicated distinct cleavage patterns, highlighting the importance of amino acid composition in substrate recognition and catalysis . -

Therapeutic Peptide Development :

Research demonstrated that modifications to the peptide sequence could enhance binding affinity and stability of therapeutic peptides derived from H-Ala-Phe-Lys-AMC trifluoroacetate salt. This work underscores the potential for developing more effective peptide-based drugs . -

Diagnostic Applications :

In clinical settings, assays using H-Ala-Phe-Lys-AMC trifluoroacetate salt have been employed to monitor residual protease activity in patients with certain diseases, providing valuable diagnostic information .

特性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N5O5/c1-17-14-25(34)38-24-16-20(11-12-21(17)24)31-27(36)22(10-6-7-13-29)32-28(37)23(33-26(35)18(2)30)15-19-8-4-3-5-9-19/h3-5,8-9,11-12,14,16,18,22-23H,6-7,10,13,15,29-30H2,1-2H3,(H,31,36)(H,32,37)(H,33,35)/t18-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDSSFSCFSBQIR-TZYHBYERSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。